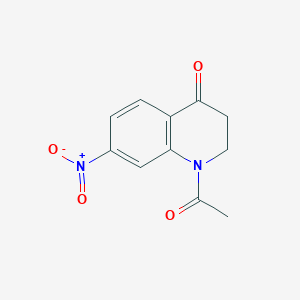

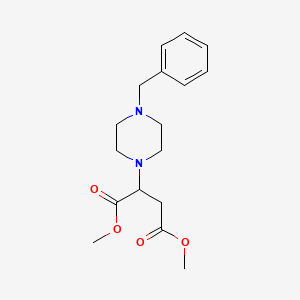

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide, also known as BML-210, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Anticancer Activity

A range of studies have focused on the synthesis and evaluation of benzamide derivatives for their anticancer activity. For instance, derivatives designed and synthesized from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides showed moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antibiofilm Properties

Benzamide derivatives have also been synthesized and tested for their antimicrobial and antibiofilm properties. Studies have shown that these compounds exhibit significant activity against bacterial strains known for their ability to grow in biofilms, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. The anti-pathogenic activity was notably correlated with the presence of halogen atoms on the N-phenyl substituent of the thiourea moiety (Limban et al., 2011).

Histone Deacetylase (HDAC) Inhibition

Research has demonstrated the potential of benzamide derivatives as histone deacetylase inhibitors, which play a crucial role in cancer therapy. A specific compound was highlighted for its selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations, showing significant antitumor activity and entering clinical trials as a promising anticancer drug (Zhou et al., 2008).

Antiviral Activity

Novel benzamide-based compounds were synthesized and evaluated for their anti-influenza A virus activity. Among these compounds, several demonstrated significant antiviral activities against the H5N1 strain, showcasing the potential for further development as treatments for viral infections (Hebishy et al., 2020).

Chemical Synthesis and Characterization

Benzamide derivatives have been synthesized through various chemical reactions, with studies emphasizing the importance of structure-activity relationships and the characterization of these compounds through spectral analysis, X-ray diffraction, and other techniques. For example, the crystal structure of a benzamide derivative was elucidated, providing insights into its molecular interactions and stability (Sharma et al., 2016).

properties

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2S2/c1-24-17-10-6-5-9-16(17)20(23)21-13-15-11-12-18(25-15)19(22)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZFDOKDXJPWCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2398132.png)

![N-(4-chlorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2398134.png)

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398139.png)

![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)

![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)

![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)